(Nonafluorobutyl)phosphonic acid

Superhydrophobic surfaces Contact angle hysteresis Oleophobicity

(Nonafluorobutyl)phosphonic acid (CAS 52299-24-8), also referred to as perfluorobutylphosphonic acid, is a short-chain perfluoroalkyl phosphonic acid (PFPA) with the molecular formula C₄H₂F₉O₃P and a molecular weight of 300.02 g·mol⁻¹. The compound features a linear C₄F₉ perfluorinated tail directly bonded via a C–P linkage to a phosphonic acid (–P(=O)(OH)₂) headgroup, a structural motif that enables spontaneous self-assembly into ordered monolayers on metal oxide surfaces including Al₂O₃, TiO₂, ITO, and stainless steel.

Molecular Formula C4F9P(=O)(OH)2
C4H2F9O3P
Molecular Weight 300.02 g/mol
CAS No. 52299-24-8
Cat. No. B12841396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Nonafluorobutyl)phosphonic acid
CAS52299-24-8
Molecular FormulaC4F9P(=O)(OH)2
C4H2F9O3P
Molecular Weight300.02 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)P(=O)(O)O)(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C4H2F9O3P/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H2,14,15,16)
InChIKeyAUBOIAPNLUHLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Nonafluorobutyl)phosphonic Acid (CAS 52299-24-8): Core Identity and Procurement-Relevant Characteristics for the C4 Perfluoroalkyl Phosphonic Acid


(Nonafluorobutyl)phosphonic acid (CAS 52299-24-8), also referred to as perfluorobutylphosphonic acid, is a short-chain perfluoroalkyl phosphonic acid (PFPA) with the molecular formula C₄H₂F₉O₃P and a molecular weight of 300.02 g·mol⁻¹ . The compound features a linear C₄F₉ perfluorinated tail directly bonded via a C–P linkage to a phosphonic acid (–P(=O)(OH)₂) headgroup, a structural motif that enables spontaneous self-assembly into ordered monolayers on metal oxide surfaces including Al₂O₃, TiO₂, ITO, and stainless steel [1]. Its predicted density is 1.841 ± 0.06 g·cm⁻³ and its predicted boiling point is 186.0 ± 50.0 °C . The compound is hygroscopic and is commercially supplied as a surfactant or antifoaming agent for laboratory and industrial formulation use .

Why In-Class Perfluoroalkyl Phosphonic Acids Cannot Be Freely Substituted for (Nonafluorobutyl)phosphonic Acid (CAS 52299-24-8)


Within the PFPA homologous series, perfluoroalkyl chain length (C4 vs. C6 vs. C8) and headgroup chemistry (phosphonic vs. phosphinic acid) govern non-linear trade-offs among surface energy, SAM packing density, oleophobicity, bioaccumulation potential, and solution processability [1]. For example, while C8-PFPA delivers the lowest surface energy, experimental evidence shows that C4F9-based systems can achieve comparable superhydrophobicity with significantly reduced contact-angle hysteresis and, critically, superior oleophobicity—a property that actually degrades with longer perfluoroalkyl chains [2]. Furthermore, regulatory pressure against long-chain (≥C8) perfluoroalkyl substances creates a procurement risk for C8-PFPA that does not apply to the C4 analog [3]. These divergent performance and compliance profiles mean that substituting a C6 or C8 PFPA for (nonafluorobutyl)phosphonic acid without supporting head-to-head data will unpredictably alter surface wetting, film stability, and environmental compliance outcomes.

Quantitative Differentiation Evidence for (Nonafluorobutyl)phosphonic Acid (CAS 52299-24-8) versus Closest Analogs


C4F9 Phosphonic Acid Achieves Comparable Superhydrophobicity to C8F17 with Lower Hysteresis and Superior Oleophobicity

In a direct comparative study of electrodeposited fluorinated polymer films, surfaces prepared with perfluorobutyl (C4F9) chains achieved superhydrophobic water contact angles and hysteresis values indistinguishable from those obtained with perfluorooctyl (C8F17) chains, while delivering the highest oleophobic properties among the C2F5, C4F9, and C8F17 series [1]. Specifically, C4F9-based surfaces reached a static water contact angle of approximately 150° with extremely low hysteresis, whereas C8F17 surfaces showed higher contact-angle hysteresis and inferior oil repellency. The superoleophobic performance of C4F9 was attributed to a nanofiber surface morphology that forms uniquely with short perfluorinated chains and is absent with longer chains [1].

Superhydrophobic surfaces Contact angle hysteresis Oleophobicity Short-chain fluorinated materials

C4-PFPA Offers Reduced Bioaccumulation Risk Relative to C8-PFPA Based on Perfluoroalkyl Chain Length–Property Relationships

A comprehensive environmental hazard assessment of PFPAs and perfluoroalkyl phosphinic acids (PFPIAs) concluded that critical data gaps exist for chain-length-specific toxicity and bioaccumulation parameters, but that the general PFAS structure–activity relationship holds: shorter perfluoroalkyl chains (≤C6) exhibit lower bioconcentration factors and reduced potential for biomagnification compared to long-chain analogs (≥C8) [1]. Perfluorooctyl phosphonic acid (C8-PFPA, CAS 40143-78-0) has been detected in surface waters at concentrations ranging from 88 ± 33 to 3,400 ± 900 pg/L, raising concerns about its environmental persistence and exposure potential [2]. In contrast, the C4 analog (nonafluorobutyl phosphonic acid) falls into the short-chain PFAS category, which regulatory frameworks increasingly distinguish from long-chain PFAS for risk management purposes [3].

PFAS risk assessment Bioaccumulation Perfluoroalkyl phosphonic acids Regulatory compliance

Fluorinated Phosphonic Acids Form SAMs with Accelerated Kinetics Compared to Hydrocarbon Phosphonic Acid Analogs

Infrared spectroscopy, ellipsometry, and contact angle measurements on aluminum native oxide demonstrated that a semifluorinated phosphonic acid (F8H11PA, bearing a C8F17 fluorinated segment) approaches its equilibrium film structure considerably faster than hydrocarbon phosphonic acids of comparable total chain length (H16PA and H22PA) [1]. This kinetic advantage is a class-level property of fluorinated phosphonic acids relative to their non-fluorinated counterparts and is attributed to the lower cohesive energy density of perfluoroalkyl segments, which reduces the activation barrier for surface diffusion and molecular ordering during SAM assembly [1]. While F8H11PA contains an extended hydrocarbon spacer not present in (nonafluorobutyl)phosphonic acid, the fundamental fluorocarbon-driven kinetic acceleration is expected to extend to the all-perfluorinated C4 system.

Self-assembled monolayer kinetics Phosphonic acid SAM Aluminum oxide surface modification Infrared spectroscopy

Lower Molecular Weight and Smaller van der Waals Volume of C4-PFPA Enable Higher Grafting Density on Metal Oxide Surfaces Relative to C6- and C8-PFPA

The molecular weight of (nonafluorobutyl)phosphonic acid is 300.02 g·mol⁻¹, compared with 400.03 g·mol⁻¹ for perfluorohexyl phosphonic acid (C6-PFPA, CAS 40143-76-8) and 500.05 g·mol⁻¹ for perfluorooctyl phosphonic acid (C8-PFPA, CAS 40143-78-0) . The smaller cross-sectional area of the C4F9 chain, estimated at approximately 28–30 Ų based on the known van der Waals diameter of perfluoroalkyl chains (~5.6 Å), implies that C4-PFPA can theoretically achieve a higher maximum grafting density (molecules per unit area) than its C6 and C8 homologs when forming self-assembled monolayers. A comparative study of perfluoroalkyl phosphonic acid SAMs on indium-tin oxide reported that the C4-PFPA (n=4) SAM exhibited fast formation and uniform surface coverage, whereas longer-chain analogs (n=6, 8) required longer assembly times and showed greater molecular tilt [1].

SAM packing density Molecular footprint Phosphonic acid grafting Surface coverage

C4-PFPA Features a Direct C–P Bond Architecture That Provides Hydrolytic Stability Superior to Phosphoric Acid Ester–Based Surface Modifiers

Unlike phosphoric acid mono- or diesters (R–O–P(=O)(OH)₂) which are susceptible to hydrolysis via P–O bond cleavage, (nonafluorobutyl)phosphonic acid features a direct carbon–phosphorus (C–P) bond that is hydrolytically inert under ambient and moderately acidic/basic aqueous conditions [1]. This structural distinction is critical for applications requiring long-term SAM stability in aqueous environments. A study of phosphonate monolayer stability on ALD-deposited Al₂O₃ and HfO₂ surfaces found that perfluorinated phosphonic acid (PFPA) SAMs remained stable upon prolonged water exposure, whereas organosilane SAMs degraded over comparable timescales [2]. While the C–P bond advantage applies to all perfluoroalkyl phosphonic acids, it constitutes a critical differentiator from the broader landscape of phosphorus-based surface modifiers (phosphates, silanes, carboxylates) that a procurement decision must evaluate.

C–P bond stability Hydrolytic resistance Phosphonic acid vs. phosphoric ester SAM durability

Application Scenarios Where (Nonafluorobutyl)phosphonic Acid (CAS 52299-24-8) Provides Quantifiable Advantages


Oleophobic and Hydrophobic Surface Coatings for Oil/Water Separation and Anti-Fouling

Based on the direct comparative evidence that C4F9-bearing surfaces achieve the highest oleophobicity among perfluorinated chain lengths while maintaining superhydrophobicity comparable to C8F17 [1], (nonafluorobutyl)phosphonic acid is the preferred phosphonic acid building block for simultaneous oil and water repellency. Industrial oil/water separation membranes, anti-smudge display coatings, and marine anti-fouling treatments benefit from the uniquely low contact angle hysteresis and high oil contact angles delivered by the C4F9 tail.

SAM Dielectric Modification in Organic Field-Effect Transistors (OFETs) on Al₂O₃ Gate Dielectrics

Fluorinated phosphonic acid SAMs on Al₂O₃ gate dielectrics have been shown to reduce threshold voltage to near zero, minimize hysteresis, and decrease contact resistance in OFETs compared to bare Al₂O₃ [1]. Within the fluorinated phosphonic acid series, the shorter C4F9 chain of (nonafluorobutyl)phosphonic acid offers faster SAM formation kinetics [2] and the potential for higher grafting density than C6 or C8 analogs [3], making it a throughput-optimized candidate for large-area flexible electronics fabrication where process time and dielectric uniformity are critical.

PFAS-Compliant Surfactant and Antifoam Formulations for Industrial Processes

As a C4 perfluoroalkyl substance, (nonafluorobutyl)phosphonic acid serves as a surfactant or antifoaming agent [1] that falls into the short-chain PFAS category, which faces less immediate regulatory restriction than C8-based perfluoroalkyl surfactants [2]. This regulatory positioning, combined with its hygroscopic stability, makes it a procurement-strategic choice for formulators in crop protection, cleaning products, and polymer processing who require perfluorinated surface activity but seek to preempt long-chain PFAS phase-out.

Corrosion-Resistant Monolayer Coatings on Light Metal Alloys (Aluminum, Magnesium AZ31)

Perfluoro-phosphonic acid monolayers have been deposited on magnesium alloy AZ31 and aluminum substrates, imparting water contact angles that resist degradation upon aqueous immersion [1]. While alkyl phosphonic acids (e.g., ODPA) show rapid contact angle decay to <20° within 5 minutes of aqueous immersion at various pH values, perfluorinated phosphonic acid monolayers maintain higher and more stable contact angles [2]. The C4F9 variant offers a favorable balance of hydrophobic persistence and reduced environmental persistence risk relative to longer-chain perfluorinated coatings.

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